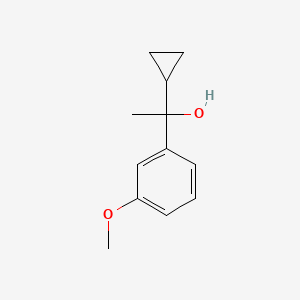

1-Cyclopropyl-1-(3-methoxyphenyl)ethanol

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(13,9-6-7-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,13H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBQIOXKBAENNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Cyclopropyl 1 3 Methoxyphenyl Ethanol

Direct Synthesis Approaches

Direct synthesis of 1-cyclopropyl-1-(3-methoxyphenyl)ethanol primarily relies on well-established organometallic reactions. These methods are valued for their reliability and straightforward execution in yielding the target racemic alcohol.

Grignard Reaction-Based Synthetic Pathways

The Grignard reaction stands as a cornerstone for the formation of tertiary alcohols, and the synthesis of this compound is no exception. This pathway involves the reaction of a Grignard reagent with a suitable ketone.

A documented procedure for the synthesis of this compound (designated as 1j in the study) utilizes the Grignard reagent derived from cyclopropyl (B3062369) bromide and magnesium turnings. rsc.org In this process, magnesium turnings are activated, typically with a crystal of iodine, in an ethereal solvent such as diethyl ether. Cyclopropyl bromide is then added to form cyclopropylmagnesium bromide. This organometallic species subsequently reacts with 3-methoxyacetophenone in a nucleophilic addition to the carbonyl carbon. The reaction mixture is then quenched with an acidic workup to yield the desired this compound. rsc.org A yellow oil of the product was obtained with a 74% yield. rsc.org

The versatility of the Grignard reaction allows for an alternative, conceptually similar approach. This would involve the reaction of methylmagnesium bromide with 3-methoxyphenyl (B12655295) cyclopropyl ketone. The choice between these two routes often depends on the commercial availability and cost of the starting ketone and halide.

Table 1: Grignard Reaction Pathways for this compound

| Route | Grignard Reagent | Ketone | Product |

| A | Cyclopropylmagnesium bromide | 3-Methoxyacetophenone | This compound |

| B | Methylmagnesium bromide | 3-Methoxyphenyl cyclopropyl ketone | This compound |

Other Established Chemical Transformations for Formation

Beyond the Grignard reaction, other organometallic reagents can be employed for the synthesis of this compound. Organolithium reagents, for instance, offer a similar reactivity profile to Grignard reagents and can be used interchangeably in many cases. The reaction of cyclopropyllithium with 3-methoxyacetophenone or methyllithium (B1224462) with 3-methoxyphenyl cyclopropyl ketone would also be expected to yield the target alcohol. The choice of reagent may be influenced by factors such as solubility, reactivity, and stereoselectivity in specific applications.

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving enantiopurity of this compound is critical for applications where a specific stereoisomer is required. This can be accomplished through either the resolution of a racemic mixture or by asymmetric synthesis.

Biocatalytic Deracemization and Stereoinversion Methodologies

Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiomerically pure alcohols. rsc.org Deracemization is a particularly attractive strategy as it can theoretically convert 100% of a racemic mixture into a single enantiomer. This is often achieved through a process of stereoselective oxidation of one enantiomer to the corresponding ketone, followed by a stereoselective reduction of the ketone back to the desired enantiomer of the alcohol. mdpi.com

While specific studies on the biocatalytic deracemization of this compound are not prevalent, the principles can be extrapolated from work on other secondary and tertiary alcohols. Enzymes such as alcohol dehydrogenases (ADHs) are known to catalyze the stereoselective oxidation and reduction of alcohols. mdpi.comacs.org A potential pathway for the deracemization of racemic this compound could involve a two-enzyme system. For example, an (R)-selective ADH could oxidize the (R)-enantiomer to 3-methoxyphenyl cyclopropyl ketone, which is then reduced by an (S)-selective ADH to the (S)-enantiomer, leading to an enrichment of the (S)-form.

Stereoinversion, a related process, involves the conversion of one enantiomer into the other. This can also be achieved using biocatalytic methods, often involving a stereoselective oxidation followed by a reduction with an enzyme of the opposite stereopreference. mdpi.com

Table 2: Potential Biocatalytic Deracemization Strategy

| Step | Process | Biocatalyst (Example) | Transformation |

| 1 | Stereoselective Oxidation | (R)-selective Alcohol Dehydrogenase | (R)-1-Cyclopropyl-1-(3-methoxyphenyl)ethanol → 3-Methoxyphenyl cyclopropyl ketone |

| 2 | Stereoselective Reduction | (S)-selective Alcohol Dehydrogenase | 3-Methoxyphenyl cyclopropyl ketone → (S)-1-Cyclopropyl-1-(3-methoxyphenyl)ethanol |

Asymmetric Synthesis Utilizing Chiral Catalysis

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. For the synthesis of chiral tertiary alcohols like this compound, the asymmetric addition of an organometallic reagent to a prochiral ketone is a common strategy. This is typically achieved using a chiral catalyst or a stoichiometric amount of a chiral auxiliary.

While specific examples for this exact molecule are not widely reported, the synthesis of other chiral tertiary alcohols provides a blueprint. ru.nl For instance, the addition of a diorganozinc reagent, such as dicyclopropylzinc, to 3-methoxyacetophenone in the presence of a chiral catalyst like a chiral amino alcohol or a salen complex could potentially yield the desired enantiomer of this compound with high enantiomeric excess.

Enantioselective Functionalization Approaches

Enantioselective functionalization involves the modification of a prochiral or racemic substrate to introduce a new chiral center in a controlled manner. One potential approach for the synthesis of enantiomerically enriched this compound could involve the asymmetric cyclopropanation of a suitable alkene precursor. rsc.org

Another conceptual strategy could be the enantioselective opening of a prochiral epoxide. While not directly applicable to the final structure, related methodologies in asymmetric synthesis showcase the power of this approach in creating chiral building blocks. nih.gov

More directly, the asymmetric functionalization of a C-H bond is a cutting-edge area of research that could potentially be applied. However, the direct asymmetric addition of a methyl group to a molecule like 3-methoxyphenyl cyclopropyl carbinol presents significant challenges.

Synthesis of Precursors and Key Intermediate Compounds

The efficient synthesis of the target molecule relies on the successful preparation of two primary building blocks: a suitable cyclopropyl ketone and a methoxyphenyl organometallic reagent.

The central intermediate for this synthesis is cyclopropyl (3-methoxyphenyl)methanone . The most direct and regioselective approach to this ketone involves the reaction of a Grignard reagent derived from the aryl moiety with a cyclopropyl electrophile. Specifically, 3-methoxyphenylmagnesium bromide is reacted with cyclopropanecarbonitrile . The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone, cyclopropyl (3-methoxyphenyl)methanone. This method ensures the correct meta-substitution pattern on the aromatic ring, which would be difficult to achieve using methods like Friedel-Crafts acylation on anisole (B1667542) due to the ortho- and para-directing nature of the methoxy (B1213986) group. wisc.eduyoutube.com

Broader methodologies for synthesizing cyclopropyl ketones include:

Corey-Chaykovsky Cyclopropanation : This method involves the reaction of α,β-unsaturated ketones (chalcones) with a sulfur ylide, such as dimethylsulfoxonium methylide, to form a cyclopropyl ketone. researchgate.net

Intramolecular Cyclization : Treatment of γ-chloro ketones, such as 5-chloro-2-pentanone, with a strong base can induce an intramolecular substitution reaction to form the cyclopropane (B1198618) ring.

From Vinylcyclopropanes : Electrophilic iodocyclization of vinyl cyclopropanes bearing a ketone functionality can be induced using reagents like N-iodosuccinimide to yield fused cyclopropyl systems. chemrxiv.org

The key intermediate for the aryl component is the Grignard reagent, 3-methoxyphenylmagnesium bromide . cymitquimica.comsigmaaldrich.com This organometallic compound is prepared through the reaction of 3-bromoanisole with magnesium metal turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). prepchem.com The reaction must be conducted under inert and anhydrous conditions, as Grignard reagents are highly reactive towards water and atmospheric oxygen. cymitquimica.com Initiation of the reaction can sometimes be facilitated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane. The successful formation of the Grignard reagent is crucial for the subsequent ketone synthesis.

Table 1: Preparation of 3-Methoxyphenylmagnesium Bromide

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-Bromoanisole | Magnesium Turnings | Tetrahydrofuran (THF) | Anhydrous, Inert Atmosphere (e.g., Argon) | 3-Methoxyphenylmagnesium bromide cymitquimica.comprepchem.com |

Advanced Synthetic Transformations Leading to the Target Compound and its Analogues

The final step in the synthesis of This compound is a classic Grignard reaction. sigmaaldrich.com This transformation involves the nucleophilic addition of a methyl group to the carbonyl carbon of the previously synthesized cyclopropyl (3-methoxyphenyl)methanone . The most common reagent for this purpose is methylmagnesium bromide or methylmagnesium chloride, typically dissolved in an ether-based solvent.

The reaction proceeds by the attack of the methyl Grignard reagent on the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. This intermediate is then quenched with a mild acid, usually a saturated aqueous solution of ammonium (B1175870) chloride, during the workup phase. This protonation step yields the final tertiary alcohol product, this compound.

This synthetic strategy is versatile and allows for the creation of various analogues by modifying the starting materials. For instance, using different Grignard reagents in the final step (e.g., ethylmagnesium bromide) would result in analogues with different alkyl groups in place of the methyl group. Similarly, starting with different substituted aryl or cyclopropyl ketone precursors would provide access to a wide range of structurally related compounds. prepchem.com

Table 2: Final Synthesis Step via Grignard Reaction

| Ketone Precursor | Grignard Reagent | Reaction Type | Product |

|---|---|---|---|

| Cyclopropyl (3-methoxyphenyl)methanone | Methylmagnesium bromide | Nucleophilic Addition | This compound |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 1 3 Methoxyphenyl Ethanol

Ring-Opening and Annulation Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane group in 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol makes it susceptible to ring-opening reactions, which can be coupled with annulation processes to construct new ring systems. These transformations leverage the release of strain energy to drive the formation of more complex molecular architectures.

Studies on Carbon-Sulfur Bond Formation Processes

A notable reaction involving the cyclopropane moiety of this compound is its use as a precursor in the synthesis of thiophene (B33073) aldehydes. Research has demonstrated that this compound can undergo a one-pot ring-opening and annulation reaction with a sulfur source, such as potassium sulfide, to yield 5-(3-methoxyphenyl)-2-methylthiophene-3-carbaldehyde. rsc.org This process involves the formation of two new carbon-sulfur bonds and the cleavage of carbon-carbon bonds within the cyclopropane ring. rsc.org

The reaction is typically carried out at elevated temperatures in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as a mild oxidant. rsc.org The scope of this transformation has been explored with various substituted cyclopropyl (B3062369) ethanols, with the 3-methoxyphenyl (B12655295) derivative being a specific example of a successful substrate. rsc.org

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| This compound | K₂S, DMSO, 140 °C | 5-(3-methoxyphenyl)-2-methylthiophene-3-carbaldehyde | 74% rsc.org |

Mechanistic Elucidation through Isotope Labeling Experiments

While specific isotope labeling studies on this compound were not found in the reviewed literature, such experiments are a cornerstone for understanding the mechanisms of related cyclopropylcarbinyl systems. For instance, secondary deuterium (B1214612) isotope effects have been used to probe the nature of the transition state in the solvolysis of cyclopropylcarbinyl methanesulfonates. rsc.org These studies help to distinguish between different possible structures of the cationic intermediates, such as classical or non-classical ions. In the solvolysis of related systems, isotope effects have provided evidence for strong 1-3 interactions in the transition state, which is indicative of charge delocalization. rsc.org Such techniques could be applied to the reactions of this compound to provide deeper mechanistic insights.

Transformations Involving the Tertiary Alcohol Functionality

The tertiary alcohol group in this compound is a key site of reactivity. Being a tertiary benzylic alcohol, it can undergo reactions such as dehydration and substitution, often proceeding through stabilized carbocationic intermediates. The presence of the adjacent cyclopropyl group significantly influences the course of these reactions.

One potential transformation is dehydration to form an alkene. Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. This cation is stabilized by both the adjacent phenyl ring and the cyclopropyl group. Subsequent elimination of a proton would lead to the formation of an alkene.

Furthermore, the tertiary alcohol can be a target for oxidation. While tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon, certain reagents can effect this transformation. dalalinstitute.com Additionally, radical condensation reactions of benzylic alcohols with amides have been reported, suggesting a potential pathway for C-C bond formation at the carbinol carbon. dtu.dkrsc.org

Reactivity of the Methoxy-Substituted Phenyl Ring

The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions relative to itself. The presence of the 1-cyclopropyl-1-hydroxyethyl substituent will also influence the regioselectivity of such reactions. Due to steric hindrance from the bulky cyclopropyl and hydroxyl groups, electrophilic attack at the C2 and C6 positions of the phenyl ring may be disfavored.

The electronic nature of the methoxy group also plays a crucial role in stabilizing any positive charge that develops on the phenyl ring or at the benzylic position during the course of a reaction. This stabilization is particularly important in reactions involving the formation of carbocationic intermediates.

Investigations into Reaction Mechanisms and Transient Intermediates (e.g., Non-Classical Carbenium Ions)

The reactions of this compound, particularly those involving the departure of the hydroxyl group, are thought to proceed through carbocationic intermediates. The proximity of the cyclopropyl group to the developing positive charge at the benzylic position allows for the formation of a non-classical carbenium ion, specifically a cyclopropylcarbinyl cation. researchgate.netchemrxiv.org These ions are characterized by the delocalization of the positive charge over several carbon atoms, leading to enhanced stability. libretexts.org

Theoretical studies on related systems have shown that non-classical cyclopropylcarbinyl cations are stable intermediates. researchgate.netchemrxiv.org However, these intermediates can also undergo rearrangements to classical homoallylic cations. researchgate.net The relative energies of these species and the barriers to their interconversion are influenced by the substituents on the aromatic ring. researchgate.netchemrxiv.org In the case of phenyl-substituted systems, these rearrangements can become competitive with nucleophilic attack, potentially leading to a loss of stereoselectivity in reactions involving chiral substrates. researchgate.net The methoxy group on the phenyl ring of the title compound is expected to further stabilize the cyclopropylcarbinyl cation, influencing its reactivity and the potential for rearrangement. nih.gov

Condensation and Cyclization Reactions Yielding Related Molecular Architectures

Beyond the thiophene aldehyde synthesis, this compound and related structures can participate in other condensation and cyclization reactions. For instance, cyclopropyl carbinols can act as nucleophilic partners in Prins-type cyclizations. sigmaaldrich.com In these reactions, the tertiary alcohol, upon activation, can generate a carbocation that is trapped by an aldehyde to form a new ring system, such as a tetrahydropyran (B127337). sigmaaldrich.com

Additionally, donor-acceptor cyclopropanes, a class of compounds to which derivatives of this compound belong, are known to undergo a variety of cyclization reactions. dtu.dkresearchgate.net These can include reactions with dienes, dipolarophiles, and other unsaturated systems to generate a diverse array of carbo- and heterocyclic architectures. dtu.dkresearchgate.net The specific nature of the substituents on both the cyclopropane and the aromatic ring dictates the course of these transformations.

Derivatization and Analog Development of 1 Cyclopropyl 1 3 Methoxyphenyl Ethanol

Synthesis of Ether and Ester Derivatives

The hydroxyl group of 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol serves as a key functional handle for the synthesis of ether and ester derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.

Etherification: The formation of ether derivatives from this compound can be achieved through the well-established Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the tertiary alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. Given that the alcohol is tertiary, careful selection of the alkylating agent is crucial to favor substitution over elimination side reactions. wikipedia.org Primary alkyl halides are the most suitable substrates for this transformation. masterorganicchemistry.com

Esterification: The synthesis of ester derivatives can be accomplished via the Fischer esterification method. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of either the alcohol or the carboxylic acid is typically used, or water is removed as it is formed. masterorganicchemistry.com For instance, reacting this compound with acetic acid would yield 1-cyclopropyl-1-(3-methoxyphenyl)ethyl acetate.

A summary of potential ether and ester synthetic reactions is presented below:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Sodium Hydride, then Methyl Iodide | Williamson Ether Synthesis | 1-Cyclopropyl-1-methoxy-1-(3-methoxyphenyl)ethane |

| This compound | Acetic Acid, Sulfuric Acid (cat.) | Fischer Esterification | 1-Cyclopropyl-1-(3-methoxyphenyl)ethyl acetate |

| This compound | Benzoyl Chloride, Pyridine | Acylation | 1-Cyclopropyl-1-(3-methoxyphenyl)ethyl benzoate |

Formation of Nitrogen-Containing Analogues (e.g., Carboxamides, Ureas, Pyrazoles)

The introduction of nitrogen-containing functional groups represents a significant avenue for creating analogs of this compound with diverse biological activities.

Carboxamides and Ureas: The synthesis of carboxamides and ureas typically requires the conversion of the tertiary alcohol to an amine. One potential pathway is the Ritter reaction, where the alcohol is treated with a nitrile in the presence of a strong acid to form an N-alkyl amide directly. wikipedia.orgorganic-chemistry.orgresearchgate.netias.ac.indntb.gov.ua Alternatively, the alcohol could be converted to a leaving group, followed by substitution with an azide (B81097) and subsequent reduction to the corresponding amine, 1-cyclopropyl-1-(3-methoxyphenyl)ethanamine. This amine can then be readily converted to carboxamides by reaction with acyl chlorides or carboxylic acids using standard coupling agents. Ureas can be synthesized by reacting the amine with isocyanates or via phosgene (B1210022) equivalents like N,N′-carbonyldiimidazole. nih.govresearchgate.netnih.govresearchgate.netgoogle.comsigmaaldrich.com

Pyrazoles: Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). byjus.comwikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgwikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.govmdpi.com To access a pyrazole (B372694) derivative from this compound, the parent alcohol would first need to be oxidized to the corresponding ketone, cyclopropyl(3-methoxyphenyl)methanone. This ketone can then be converted into a 1,3-diketone, for example, by Claisen condensation with an ester like ethyl acetate. The resulting 3-cyclopropyl-3-hydroxy-3-(3-methoxyphenyl)propan-1-one can then be cyclized with hydrazine or a substituted hydrazine to afford the desired pyrazole derivative. beilstein-journals.org

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | Acetonitrile, Strong Acid | Nitrilium ion | N-(1-cyclopropyl-1-(3-methoxyphenyl)ethyl)acetamide |

| This compound | 1. Oxidation (e.g., PCC) 2. Ethyl acetate, Base 3. Hydrazine | Cyclopropyl(3-methoxyphenyl)methanone, then 1,3-Diketone | 3-Cyclopropyl-5-methyl-4-(3-methoxyphenyl)-1H-pyrazole |

| 1-Cyclopropyl-1-(3-methoxyphenyl)ethanamine | Phenyl isocyanate | - | 1-(1-Cyclopropyl-1-(3-methoxyphenyl)ethyl)-3-phenylurea |

Structural Modifications of the Methoxyphenyl Moiety

Modification of the 3-methoxyphenyl (B12655295) ring offers another dimension for analog development. These modifications can influence the electronic properties and steric profile of the molecule, potentially impacting its biological interactions.

A key modification is the O-demethylation of the methoxy (B1213986) group to yield the corresponding phenol (B47542). This transformation can be achieved using reagents like boron tribromide (BBr₃). For example, a similar compound, ethyl [2-(4-methoxyphenyl)cyclopropyl]acetate, has been successfully demethylated to ethyl [2-(4-hydroxyphenyl)cyclopropyl]acetate using BBr₃ in dichloromethane. google.com This resulting phenol provides a new handle for further derivatization, such as the synthesis of new ethers or esters.

Another strategy is electrophilic aromatic substitution on the phenyl ring. The methoxy group is an ortho-, para-directing activator, and the cyclopropylethanol group is also likely to be activating. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents primarily at the positions ortho and para to the methoxy group (positions 2, 4, and 6). For instance, nitration with nitric acid and sulfuric acid could yield nitro derivatives, which can be subsequently reduced to amino groups for further functionalization.

| Starting Material | Reagents | Modification | Product Example |

| This compound | Boron Tribromide (BBr₃) | O-Demethylation | 3-(1-Cyclopropyl-1-hydroxyethyl)phenol |

| This compound | Nitric Acid, Sulfuric Acid | Nitration | 1-Cyclopropyl-1-(3-methoxy-4-nitrophenyl)ethanol |

Integration into Complex Heterocyclic Systems

The this compound scaffold can be incorporated into more complex heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space and create rigid analogs.

One prominent approach is the Pictet-Spengler reaction . nih.govnih.govarkat-usa.orgbuchler-gmbh.comresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. To utilize this reaction, the this compound core would need to be appropriately functionalized. For example, if an aminoethyl group were introduced onto the phenyl ring, subsequent intramolecular cyclization could be envisioned.

Another powerful method is the Bischler-Napieralski reaction , which allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov Similar to the Pictet-Spengler approach, this would require prior functionalization of the phenyl ring to introduce an N-acylethanamine side chain. Subsequent treatment with a dehydrating agent like phosphoryl chloride (POCl₃) would induce cyclization. The resulting dihydroisoquinoline can be a versatile intermediate for further modifications.

These reactions demonstrate the potential to embed the core scaffold within larger, more constrained ring systems, which can have profound effects on the molecule's conformation and biological activity.

Strategies for Diversification of the this compound Scaffold

Beyond the specific derivatizations mentioned, broader strategies can be employed to diversify the this compound scaffold, a process often referred to as scaffold hopping . google.comnih.gov This involves replacing one or more core components of the molecule with bioisosteric or structurally novel fragments to generate new chemical entities with potentially improved properties.

Key diversification strategies include:

Modification of the Cyclopropyl (B3062369) Ring: The cyclopropyl group can be replaced with other small, strained or unstrained rings such as cyclobutane (B1203170) or cyclopentyl groups. Alternatively, it could be substituted with various functional groups to probe steric and electronic requirements.

Replacement of the Phenyl Ring: The 3-methoxyphenyl ring can be substituted with other aromatic or heteroaromatic systems, such as pyridine, thiophene (B33073), or pyrazole rings. This can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule.

Alteration of the Ethanol Linker: The ethyl alcohol linker can be homologated to a propanol (B110389) or butanol chain, or it can be replaced with other linking groups such as an ether, amine, or amide.

A conceptual table for scaffold hopping is presented below:

| Original Scaffold Moiety | Potential Replacements | Rationale |

| Cyclopropyl | Cyclobutyl, cyclopentyl, isopropyl | Altering steric bulk and lipophilicity |

| 3-Methoxyphenyl | Pyridyl, Thienyl, Naphthyl | Modifying aromaticity, polarity, and H-bonding |

| Ethanol | Propanol, Ethanamine, Ethyl ether | Changing linker length, flexibility, and polarity |

These strategies, often guided by computational modeling and structure-activity relationship studies, are crucial for the systematic exploration of the chemical space around the this compound core, leading to the discovery of novel analogs with optimized properties.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for exploring electronic structure and predicting spectroscopic parameters.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. jrrset.com Studies on related compounds, such as 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane (B1198618) and 1-acethyl-2(4-isopropoxy-3-methoxyphenyl) cyclopropane, have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-311++G(d,p), to optimize molecular geometry and analyze electronic properties. jrrset.comresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. jrrset.com For instance, in the study of 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane, the HOMO and LUMO energies were calculated to understand electron excitation properties. jrrset.com These calculations help in identifying the regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: DFT-Calculated Electronic Properties of Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane | Not Specified | Not Specified | Not Specified | B3LYP/6-311++G(d,p) jrrset.com |

Computational methods are also employed to predict spectroscopic data, which can aid in the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are commonly performed using DFT. jrrset.com

For instance, the vibrational frequencies (IR spectra) of 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane have been investigated computationally and compared with experimental data. jrrset.com Such calculations can help in the assignment of vibrational modes to specific functional groups within the molecule. Similarly, theoretical predictions of 1H and 13C NMR chemical shifts can be performed, although these were not detailed for the target compound or its close analogs in the provided search results. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Table 2: Predicted Spectroscopic Data for Related Compounds

| Compound | Technique | Predicted Parameters | Method |

|---|---|---|---|

| 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane | IR Spectroscopy | Vibrational Frequencies | B3LYP jrrset.com |

| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | UV-Vis Spectroscopy | Absorption peaks at 302 nm and 361 nm | DFT researchgate.net |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, allowing for the exploration of conformational flexibility and intermolecular interactions.

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energies. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. A study on cyclopropyl (B3062369) methyl ketone, a structurally related fragment, used molecular orbital calculations to determine its most stable conformation. uwlax.edu The study found that the s-cis conformation, where the carbonyl group and the cyclopropyl ring are eclipsed, is the most stable. uwlax.edu This type of analysis is crucial for understanding how the molecule might orient itself in different environments, such as in solution or at a biological target.

Table 3: Conformational Analysis of Cyclopropyl Methyl Ketone

| Conformation | Torsion Angle | Relative Stability |

|---|---|---|

| s-cis | 180° | Most Stable uwlax.edu |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This is particularly relevant for drug discovery and design. Studies on various methoxy (B1213986) flavone (B191248) and N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives have utilized molecular docking to investigate their interactions with biological targets such as estrogen receptor alpha (ER-α), epidermal growth factor receptor (EGFR), and others. nih.govresearchgate.net These studies typically identify key interacting amino acid residues and predict binding affinities. nih.govresearchgate.net For example, in a study of 3-methoxy flavone derivatives, interactions with ER-α and EGFR were explored to understand their potential as anti-breast cancer agents. nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding and the role of solvent molecules.

Table 4: Molecular Docking Results for Related Methoxyphenyl Compounds

| Compound | Target Protein | Key Interacting Residues |

|---|---|---|

| 3-methoxy flavone derivatives | ER-α, EGFR | Not specified nih.gov |

| N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives | Not specified | Not specified researchgate.net |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is also a valuable tool for studying the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to elucidate reaction mechanisms and predict reaction rates. While specific studies on the reaction mechanisms of 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol were not found in the search results, the methodologies used in computational chemistry are well-suited for such investigations. jrrset.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This approach has been applied to a wide range of chemical transformations, providing fundamental insights into how reactions occur.

Stability and Energetic Profiling of the Compound and its Intermediates

Computational and theoretical chemistry studies play a crucial role in understanding the intrinsic properties of a molecule, such as its stability and the energetic landscape of its reactive intermediates. For this compound, theoretical studies are centered on the unique interaction between the cyclopropyl group and the adjacent carbocation that is formed as a key intermediate in many of its reactions.

The exceptional stability of cyclopropylmethyl carbocations is a well-documented phenomenon in organic chemistry. acs.orgquora.com This stability arises from the unique electronic structure of the cyclopropane ring. The C-C bonds in a cyclopropane ring are not typical sigma bonds; instead, they are often described as "bent bonds" and possess a degree of π-character. quora.com This characteristic allows the σ-bonds of the cyclopropane ring to overlap with the vacant p-orbital of the adjacent carbocationic center. This orbital overlap leads to a delocalization of the positive charge, significantly stabilizing the carbocation intermediate. This type of stabilization is sometimes referred to as "dancing resonance." quora.com In fact, a cyclopropyl group can stabilize an adjacent positive charge more effectively than a phenyl group. acs.orgquora.com

Representative Data from a Hypothetical DFT Study

The following table provides a hypothetical energetic and structural profile for this compound and its corresponding carbocation intermediate. The values are illustrative and based on typical results from DFT calculations (e.g., at the B3LYP/6-31G* level of theory) for similar molecules.

| Parameter | This compound | 1-Cyclopropyl-1-(3-methoxyphenyl)ethyl Cation |

| Electronic Energy (Hartree) | -655.12345 | -654.56789 |

| HOMO Energy (eV) | -8.987 | -11.234 |

| LUMO Energy (eV) | -0.123 | -5.678 |

| HOMO-LUMO Gap (eV) | 8.864 | 5.556 |

| C-O Bond Length (Å) | 1.432 | N/A |

| C-C+ Bond Length (Å) | N/A | 1.450 |

| C(ipso)-C+ Bond Length (Å) | 1.515 | 1.480 |

| C(cyclopropyl)-C+ Bond Length (Å) | 1.520 | 1.495 |

Table 1: Hypothetical Computational Data. This table is for illustrative purposes and represents the kind of data that would be generated in a DFT study. The values are not from a published study on this specific compound.

The data in the hypothetical table illustrates several key points. The lower total electronic energy of the neutral molecule compared to the cation indicates the energy required to form the carbocation. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding the molecule's reactivity. A smaller HOMO-LUMO gap in the carbocation intermediate suggests it is more reactive than the parent alcohol.

Furthermore, the bond lengths in the carbocation would be expected to be shorter than the corresponding single bonds in the neutral molecule, reflecting the increased double bond character due to hyperconjugation and resonance stabilization. Specifically, the bond between the carbocationic center and the cyclopropyl group, as well as the bond to the phenyl ring, would be of particular interest in a computational study.

Metabolic Transformations and Biotransformation Studies in Vitro Context

Identification of In Vitro Metabolic Pathways and Metabolites

In vitro incubation of 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol with liver microsomes or hepatocytes is expected to reveal several metabolic pathways. The primary routes of metabolism for compounds with similar structural features involve oxidation and conjugation.

Oxidative Pathways:

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a prime target for oxidative metabolism. O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, would yield 3-(1-cyclopropyl-1-hydroxyethyl)phenol. This is a common metabolic route for many drugs and xenobiotics containing a methoxyaryl moiety. Studies on other methoxy-containing compounds have demonstrated that this pathway is significant in human liver microsomes. nih.govagarwallab.com

Hydroxylation: Aromatic hydroxylation of the phenyl ring at positions ortho or para to the existing substituent is another possibility, leading to the formation of catechol or hydroquinone-type metabolites. Additionally, hydroxylation could occur on the cyclopropyl (B3062369) ring, although this is generally a less favored pathway due to the high C-H bond dissociation energy of the cyclopropyl group. hyphadiscovery.com

Cyclopropyl Ring Opening: A more concerning metabolic pathway involves the oxidation of the cyclopropyl group. This can proceed via a radical mechanism initiated by hydrogen atom abstraction by CYP enzymes. nih.gov The resulting cyclopropyl radical can undergo ring opening to form a reactive linear radical, which can then be further oxidized or trapped by cellular nucleophiles like glutathione (B108866) (GSH). hyphadiscovery.comnih.gov This pathway can lead to the formation of reactive metabolites.

Conjugation Pathways:

Following the initial oxidative metabolism, the newly formed phenolic or alcoholic hydroxyl groups can undergo phase II conjugation reactions. The primary conjugation pathways would be glucuronidation and sulfation, leading to the formation of more water-soluble metabolites that are more readily excreted.

A hypothetical metabolic scheme for this compound is presented below:

| Metabolite | Proposed Pathway | Significance |

| 3-(1-cyclopropyl-1-hydroxyethyl)phenol | O-Demethylation | Major oxidative metabolite |

| 1-Cyclopropyl-1-(x-hydroxy-3-methoxyphenyl)ethanol | Aromatic Hydroxylation | Minor oxidative metabolite |

| Metabolites from ring-opened cyclopropyl moiety | Cyclopropyl Ring Oxidation | Potential for reactive metabolite formation |

| Glucuronide and Sulfate Conjugates | Phase II Conjugation | Detoxification and excretion |

Enzymatic Biotransformation Processes and Contributing Enzymes

The biotransformation of this compound is anticipated to be primarily mediated by the cytochrome P450 superfamily of enzymes, with potential contributions from flavin-containing monooxygenases (FMOs) and phase II enzymes.

Cytochrome P450 (CYP) Enzymes:

CYP3A4: This is a major human CYP isoform and is known to be involved in the O-demethylation of a wide variety of substrates. nih.gov It is highly probable that CYP3A4 plays a significant role in the metabolism of the methoxyphenyl group of the target compound. nih.govnih.gov

Other CYP Isoforms: Other CYP enzymes such as CYP2D6, CYP2C9, and CYP2C19 could also contribute to the oxidative metabolism, particularly aromatic hydroxylation. The specific involvement of these enzymes would need to be determined through in vitro studies with recombinant human CYP isoforms and specific chemical inhibitors. nih.govpharmgkb.org The oxidation of the cyclopropyl ring, which can lead to reactive intermediates, is also often mediated by CYP enzymes. hyphadiscovery.comnih.gov

Flavin-Containing Monooxygenases (FMOs):

While CYPs are the primary drivers of oxidative metabolism for many compounds, FMOs can also play a role, particularly in the oxidation of nucleophilic heteroatoms. hyphadiscovery.com For the subject compound, the involvement of FMOs is likely to be minor compared to CYPs.

Phase II Enzymes:

UDP-glucuronosyltransferases (UGTs): These enzymes would be responsible for the glucuronidation of the phenolic metabolite formed after O-demethylation.

Sulfotransferases (SULTs): These enzymes would catalyze the sulfation of the phenolic metabolite.

The following table summarizes the likely enzymes involved in the metabolism of this compound.

| Enzyme Family | Specific Enzyme (Hypothetical) | Metabolic Reaction |

| Cytochrome P450 | CYP3A4 | O-Demethylation, Aromatic Hydroxylation |

| CYP2D6, CYP2C9, CYP2C19 | Aromatic Hydroxylation | |

| Various CYPs | Cyclopropyl Ring Oxidation | |

| UDP-glucuronosyltransferases | Various UGT isoforms | Glucuronidation of phenolic metabolites |

| Sulfotransferases | Various SULT isoforms | Sulfation of phenolic metabolites |

Rational Design Strategies for Mitigating Reactive Metabolite Formation in Analogue Compounds

The presence of a cyclopropyl group attached to a carbinol center raises concerns about the potential for the formation of reactive metabolites through ring-opening mechanisms. hyphadiscovery.comnih.gov Mitigating this risk is a critical aspect of drug design. Several strategies can be employed for analogue compounds to reduce or eliminate the formation of such reactive species.

Replacement of the Cyclopropyl Group: The most direct approach is to replace the cyclopropyl ring with a group that is less prone to metabolic activation. A common strategy is to substitute the cyclopropyl group with a gem-dimethyl group (a dimethylated carbon). hyphadiscovery.comnih.gov This substitution maintains the steric bulk of the cyclopropyl ring but removes the ring strain that contributes to the propensity for radical-mediated ring opening.

Introduction of Steric Hindrance: Placing bulky substituents near the site of metabolic activation can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of reactive metabolite formation.

Electronic Modification: Altering the electronic properties of the molecule can also influence its metabolic fate. For instance, introducing electron-withdrawing groups on the phenyl ring could potentially decrease the electron density at the site of metabolism, making it less susceptible to oxidation.

Introducing a Metabolic "Soft Spot": Another strategy is to introduce a different, more easily metabolizable functional group elsewhere in the molecule. This can redirect metabolism away from the problematic cyclopropyl moiety towards a pathway that generates non-reactive metabolites.

These strategies are summarized in the table below.

| Strategy | Modification Example | Rationale |

| Replacement of Problematic Moiety | Replace cyclopropyl with gem-dimethyl | Eliminates ring strain and propensity for ring-opening. hyphadiscovery.comnih.gov |

| Steric Shielding | Introduce bulky groups near the cyclopropyl ring | Hinders enzyme access to the site of bioactivation. |

| Electronic Effects | Add electron-withdrawing groups to the phenyl ring | Reduces the susceptibility of the molecule to oxidation. |

| Introduction of a Metabolic Soft Spot | Add a more readily metabolizable group | Diverts metabolism to a less toxic pathway. |

Comparative In Vitro Metabolic Profiling Across Different Biological Systems

Significant species differences can exist in drug metabolism, which can impact the extrapolation of preclinical safety data to humans. nih.govnih.goviu.eduresearchgate.netresearchgate.net Therefore, conducting comparative in vitro metabolic profiling of this compound across different biological systems is crucial.

This would typically involve incubating the compound with liver microsomes and/or hepatocytes from various species, including humans, rats, dogs, and monkeys. The metabolic profiles would then be analyzed and compared.

Expected Species Differences:

CYP Isoform Abundance and Activity: The expression levels and substrate specificities of CYP isoforms can vary significantly between species. For example, the relative contribution of CYP3A4 to metabolism in humans might be different from the corresponding CYP3A subfamily members in rats or dogs. nih.gov

Metabolite Profile: The types and relative amounts of metabolites formed can also vary. A metabolite that is major in rats may be minor or absent in humans, and vice-versa. researchgate.net For example, oxidation of the cyclopropyl ring was found to be a predominant metabolic pathway in rats for some compounds, but less so in humans. hyphadiscovery.com

A comparative study would aim to identify the animal species whose metabolic profile most closely resembles that of humans, making it the most appropriate model for further toxicological studies.

The table below illustrates a hypothetical comparison of metabolic pathways across different species.

| Metabolic Pathway | Human | Rat | Dog |

| O-Demethylation | Major | Major | Major |

| Aromatic Hydroxylation | Minor | Minor | Minor |

| Cyclopropyl Ring Oxidation | Minor | Major | Minor |

| Glucuronidation | Major | Major | Major |

| Sulfation | Minor | Minor | Major |

Applications As Synthetic Intermediates and Chemical Building Blocks

Utility in the Construction of Complex Organic Scaffolds

The presence of the cyclopropyl (B3062369) ring in 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol offers a pathway to complex organic scaffolds through ring-opening and rearrangement reactions. The strain inherent in the three-membered ring can be exploited to drive reactions that form larger, more intricate ring systems.

A notable example of this is the use of this compound in the synthesis of thiophene (B33073) aldehydes. In a documented reaction, this compound serves as a key starting material, undergoing a ring-opening/annulation reaction. This transformation leverages the cyclopropyl group to construct the thiophene ring, a heterocyclic scaffold present in many biologically active compounds. The general synthesis of cyclopropyl ethanols like the title compound is often achieved through the Grignard reaction, where a cyclopropyl magnesium bromide is reacted with an appropriate ketone.

Strategic Importance in the Preparation of Pharmaceutical Precursors and Intermediates

The cyclopropane (B1198618) motif is a well-established feature in a multitude of pharmaceutical compounds, contributing to their potency, selectivity, and favorable pharmacokinetic properties. While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural components are highly relevant to medicinal chemistry.

The methoxyphenyl group is a common feature in many pharmaceuticals, and the cyclopropyl ring is a known bioisostere for other chemical groups, often introduced to enhance metabolic stability or binding affinity. For instance, related structures such as ethyl 1-(p-methoxyphenyl)cyclopropane-2-acetate have been described in patents as intermediates for novel compounds with potential therapeutic applications. The chemical handles present in this compound—the hydroxyl group for further functionalization and the potential for ring-opening of the cyclopropane—make it a strategic starting point for the synthesis of libraries of compounds for drug discovery programs. The development of novel processes for the synthesis of cyclopropyl compounds is an active area of research, driven by their importance in the pharmaceutical industry.

Contribution to the Synthesis of Agrochemicals and Specialty Chemicals

Similar to the pharmaceutical sector, the agrochemical industry frequently incorporates cyclopropane rings into the structures of pesticides and herbicides to enhance their biological activity and environmental profile. Numerous patented agrochemicals contain cyclopropyl moieties.

Q & A

Q. Q1. What are the primary synthetic routes for 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol, and what reaction conditions optimize yield?

A1. Common synthetic strategies include:

- Friedel-Crafts Acylation : Using cyclopropane-derived acyl chlorides and 3-methoxyphenyl substrates with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Grignard Addition : Reacting cyclopropylmagnesium bromide with 3-methoxyacetophenone, followed by acid workup to yield the secondary alcohol .

- Reduction of Ketones : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduction of 1-cyclopropyl-1-(3-methoxyphenyl)ketone. Optimize yield by controlling temperature (0–25°C) and solvent polarity (e.g., THF or ethanol) .

Q. Q2. Which analytical techniques are critical for verifying the structure and purity of this compound?

A2. Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl proton splitting patterns and methoxy group integration. Compare with computational predictions (e.g., DFT) to resolve ambiguities .

- LCMS/HPLC : Assess purity (>95%) and detect byproducts using reverse-phase C18 columns with UV/Vis or MS detection .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., if chiral centers exist) via single-crystal analysis .

Advanced Research Questions

Q. Q3. How does the cyclopropyl group influence the compound’s reactivity in substitution or oxidation reactions compared to non-cyclic analogs?

A3. The cyclopropyl ring’s angle strain increases susceptibility to:

- Ring-Opening Reactions : Under acidic or oxidative conditions (e.g., H₂SO₄, KMnO₄), forming linear alkenes or ketones. Monitor via GC-MS to track intermediates .

- Steric Effects : The rigid cyclopropane may hinder nucleophilic attack at the β-carbon, altering reaction kinetics. Compare kinetics with tert-butyl or phenyl analogs using stopped-flow techniques .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

A4. Address discrepancies through:

- Dose-Response Profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .

- Metabolite Screening : Use LC-HRMS to identify active metabolites that may contribute to observed effects .

- Computational Docking : Model interactions with target proteins (e.g., CYP450 enzymes) to explain variability in inhibition assays .

Q. Q5. What strategies optimize solubility and stability for in vitro bioactivity studies?

A5.

- Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures ≤1%) or cyclodextrin inclusion complexes. Validate via dynamic light scattering (DLS) .

- Stability Under Assay Conditions : Pre-screen stability in PBS or cell media (37°C, 24 hr) using UPLC-PDA. Add antioxidants (e.g., ascorbic acid) if degradation exceeds 10% .

Q. Q6. What catalytic systems improve enantioselective synthesis of this compound’s chiral derivatives?

A6.

- Chiral Ligands : Employ Sharpless epoxidation catalysts (e.g., Ti(OiPr)₄ with tartrate esters) for asymmetric cyclopropane functionalization .

- Biocatalysis : Screen lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. Optimize pH (6–8) and solvent (tert-butanol) for enantiomeric excess >90% .

Q. Q7. How do electronic effects of the 3-methoxyphenyl group impact electrophilic substitution reactions?

A7. The methoxy group’s +M effect directs electrophiles to the para position. Demonstrate via:

- Nitration Studies : React with HNO₃/H₂SO₄ and analyze regioselectivity via ¹H NMR (e.g., para-nitro derivative dominance) .

- DFT Calculations : Compare charge distribution maps with meta- or ortho-substituted analogs to validate directing effects .

Methodological Challenges & Future Directions

Q. Q8. What computational tools are recommended for predicting metabolic pathways of this compound?

A8. Use in silico platforms like:

- SwissADME : Predict Phase I/II metabolism sites (e.g., hydroxylation at cyclopropane or demethylation of methoxy group) .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify high-risk metabolites .

Q. Q9. How can researchers address conflicting spectral data (e.g., NMR shifts) in structural elucidation?

A9.

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −40°C to 80°C .

- Isotopic Labeling : Synthesize ¹³C-labeled cyclopropane to confirm coupling patterns in crowded spectral regions .

Q. Q10. What environmental safety protocols should guide lab-scale synthesis and disposal?

A10.

- Waste Management : Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before aqueous disposal .

- Ecotoxicity Screening : Use Daphnia magna or algae models (OECD 202/201) to assess acute toxicity, even if data is preliminary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.